{4-[4-Nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}(phenyl)methanone
Description
{4-[4-Nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}(phenyl)methanone is a complex organic compound with the molecular formula C18H16F3N3O3 It is characterized by the presence of a piperazine ring substituted with a nitro group and a trifluoromethyl group on the phenyl ring, as well as a phenylmethanone moiety
Properties
IUPAC Name |
[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c19-18(20,21)15-12-14(24(26)27)6-7-16(15)22-8-10-23(11-9-22)17(25)13-4-2-1-3-5-13/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZYLROPRKUUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-Nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}(phenyl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Nitro and Trifluoromethyl Groups: The nitro and trifluoromethyl groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.
Coupling with Phenylmethanone: The final step involves coupling the substituted piperazine with phenylmethanone under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
{4-[4-Nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Chemistry
In chemistry, {4-[4-Nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}(phenyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the piperazine ring and the nitro group suggests possible activity against certain diseases .
Industry
In industry, this compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of {4-[4-Nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}(phenyl)methanone involves its interaction with specific molecular targets. The nitro group and the piperazine ring play crucial roles in binding to target proteins and modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
{4-[4-Nitro-2-(trifluoromethyl)phenyl]-1-piperazinyl}(2-thienyl)methanone: Similar structure with a thienyl group instead of a phenyl group.
Phenyl (4-(phenylsulfonyl)piperazin-1-yl)methanone: Contains a phenylsulfonyl group instead of the nitro and trifluoromethyl groups.
Uniqueness
The uniqueness of {4-[4-Nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}(phenyl)methanone lies in its combination of functional groups, which imparts specific chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
